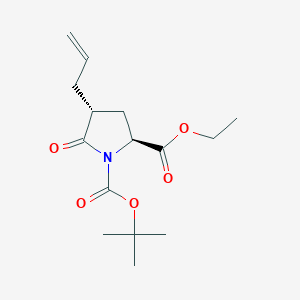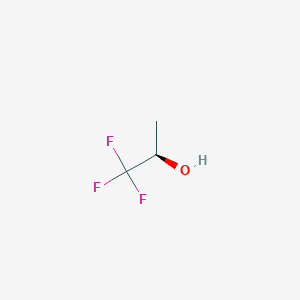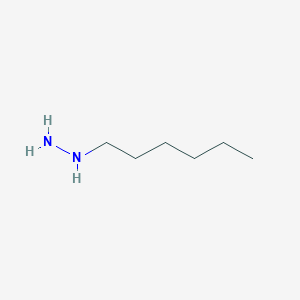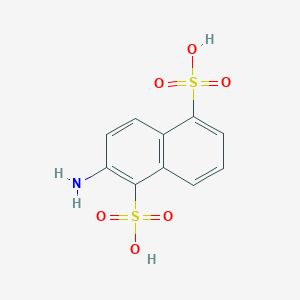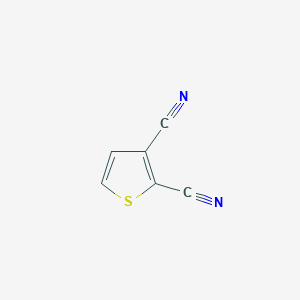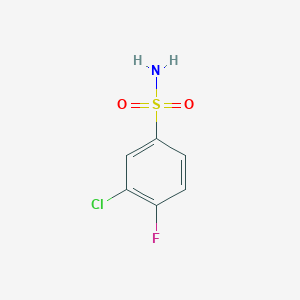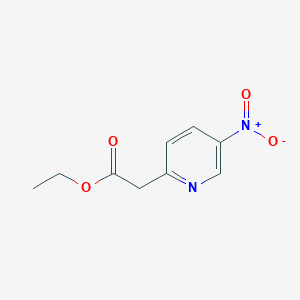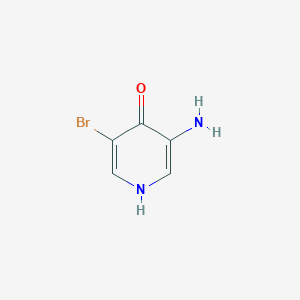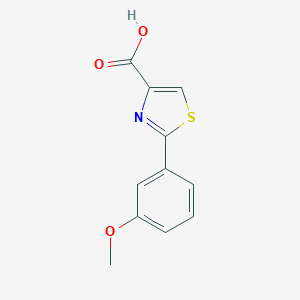
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol, also known as EMEO, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. EMEO is a derivative of ethylene oxide and has a unique structure that makes it an interesting compound for researchers to study.
Wirkmechanismus
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol enhances the activity of GABA receptors by binding to a specific site on the receptor. This binding increases the affinity of the receptor for GABA, leading to increased inhibitory activity in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other neurological disorders.
Biochemische Und Physiologische Effekte
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to have a range of biochemical and physiological effects. In addition to enhancing the activity of GABA receptors, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of addiction. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has also been shown to have anti-inflammatory properties, which could have implications for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in lab experiments is its ability to cross the blood-brain barrier, which allows researchers to study its effects on the brain. However, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol. One area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of anxiety, depression, and other neurological disorders. Another area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of addiction. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol and its potential applications in scientific research.
Synthesemethoden
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-1-propyne with 2,3-epoxypropanol to form 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne. The second step is the reaction of 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne with sodium hydroxide and copper(I) iodide to form 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has shown potential for use in scientific research due to its ability to cross the blood-brain barrier and interact with GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating brain activity. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to enhance the activity of GABA receptors, which could have implications for the treatment of anxiety, depression, and other neurological disorders.
Eigenschaften
CAS-Nummer |
197307-16-7 |
|---|---|
Produktname |
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-(3-ethynyl-3-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-4-7(3)6(9-7)5(2)8/h1,5-6,8H,2-3H3 |
InChI-Schlüssel |
IEMXYTGGVOVAOZ-UHFFFAOYSA-N |
SMILES |
CC(C1C(O1)(C)C#C)O |
Kanonische SMILES |
CC(C1C(O1)(C)C#C)O |
Synonyme |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



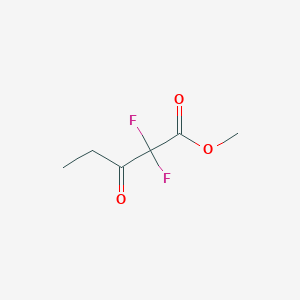
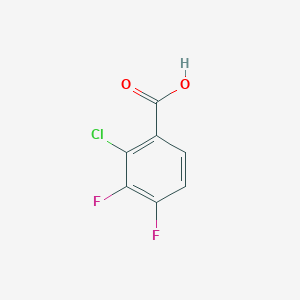
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
